2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one
Description
2-Methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted at positions 2, 3, and 5. Its structure includes:
- 2-Methyl group: Enhances steric bulk and may influence intermolecular interactions like π-stacking or hydrophobic effects.
- 3-Phenyl group: A common substituent in bioactive flavonoids, contributing to aromatic interactions and structural rigidity.
- 7-(2-Oxo-2-phenylethoxy) group: A unique ketone-containing side chain with a phenyl terminus, distinguishing it from simpler alkoxy-substituted analogs. This group likely increases lipophilicity and modulates electronic properties via conjugation.
While direct synthesis data for this compound is absent in the provided evidence, its structure suggests synthetic routes analogous to related flavonoids. For example, alkylation of a hydroxylated precursor (e.g., 5,7-dihydroxyflavone) with a brominated ketone intermediate, as seen in the synthesis of 7-O-alkylated chrysin derivatives .
Properties
IUPAC Name |
2-methyl-7-phenacyloxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-23(18-10-6-3-7-11-18)24(26)20-13-12-19(14-22(20)28-16)27-15-21(25)17-8-4-2-5-9-17/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBFLZJGHCWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A mixture of 2,4-dihydroxybenzaldehyde (10 mmol), sodium propionate (15 mmol), and propionic anhydride (20 mmol) is refluxed in the presence of piperidine (1 mmol) as a catalyst. The reaction proceeds via cyclocondensation, forming the chromenone core. After 6 hours, the mixture is quenched with ice and acidified with hydrochloric acid to precipitate the product.
Key Parameters
- Temperature: 120–130°C (reflux)
- Yield: ~60% after purification via recrystallization
- Characterization: Melting point (165°C), IR (C=O stretch at 1,660 cm⁻¹), and NMR (δ 6.8–7.8 ppm for aromatic protons)
Etherification at the 7-Position: Introducing the 2-Oxo-2-Phenylethoxy Group
The critical step in functionalizing the chromenone core involves substituting the 7-hydroxy group with a phenacyloxy moiety (2-oxo-2-phenylethoxy). This is achieved through an alkylation reaction using phenacyl bromide (2-bromoacetophenone) under basic conditions.
Optimized Etherification Protocol
Substrate Activation :
Dissolve 7-hydroxy-2-methyl-3-phenylchromen-4-one (5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) and add potassium carbonate (15 mmol) to deprotonate the hydroxyl group.Nucleophilic Substitution :
Add phenacyl bromide (6 mmol) dropwise and reflux for 24 hours. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1).Workup and Purification :
Filter off inorganic salts, concentrate the filtrate under reduced pressure, and purify the crude product via flash column chromatography (hexane:ethyl acetate, 4:1).
Performance Metrics
- Yield: 45–55%
- Purity: >95% (HPLC)
- Key Spectral Data:
Alternative Synthetic Pathways and Modifications
Bromination-Alkylation Strategy
A two-step approach reported for analogous chromenones involves:
- Bromination : Treat 7-hydroxy-2-methyl-3-phenylchromen-4-one with N-bromosuccinimide (NBS) in carbon tetrachloride to generate 7-bromo-2-methyl-3-phenylchromen-4-one.
- Coupling : React the brominated intermediate with potassium phenacyloxide in dimethylformamide (DMF) at 80°C.
Advantages :
- Higher regioselectivity for the 7-position
- Reduced side reactions compared to direct alkylation
Challenges :
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | 7-Hydroxychromenone | Phenacyl bromide | 45–55 | >95 |
| Bromination-Alkylation | 7-Hydroxychromenone | NBS + K phenacyloxide | 35–40 | 90–92 |
| One-Pot Kondensation | 2,4-Dihydroxybenzaldehyde | Propionic anhydride | 60 | 85 |
Industrial-Scale Considerations and Challenges
Solvent Selection and Green Chemistry
While traditional methods use THF or CCl₄ , recent efforts explore 2-methyltetrahydrofuran (2-MeTHF) as a biodegradable alternative. Pilot studies show comparable yields (48%) with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and chromen-4-one rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or chromen-4-one rings.
Scientific Research Applications
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related chromen-4-one derivatives:
Key Structural and Functional Insights:
Substituent Position and Bioactivity: The 7-position is critical for modulating solubility and bioactivity. Alkoxy chains (C8/C9 in C10/C11) enhance hydrophobicity, favoring membrane penetration , while the target’s 2-oxo-2-phenylethoxy group introduces both lipophilic and electronic effects (ketone conjugation). 5-Hydroxy derivatives (C10/C11) exhibit hydrogen-bonding capacity, unlike the target compound, which lacks this group.
Crystallography and Stability: Compounds with bulky substituents (e.g., 2-(4-MePh)-7-(iPrO)-chromenone) exhibit intramolecular interactions (C–H···O) and π-π stacking, stabilizing their crystal lattices . The target’s phenyl-ketone side chain may similarly contribute to solid-state packing.
Synthetic Strategies: Alkylation with brominated intermediates (e.g., 1-bromononane in C11) is a common route for 7-O-substituted chromenones . The target’s synthesis may require a brominated 2-oxo-2-phenylethyl reagent.
Spectroscopic Differences :
- The 2-oxo-2-phenylethoxy group in the target compound would show distinct NMR signals (e.g., carbonyl at ~200 ppm in ¹³C NMR) compared to alkyloxy analogs (C10/C11) .
Biological Activity
2-Methyl-7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one, also known as a chromen derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromen core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18O5 |
| Molecular Weight | 402.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that chromen derivatives exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. The compound was found to significantly reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity by inhibiting telomerase activity, which is crucial for cancer cell proliferation. One study reported an IC50 value of less than 1 µM against telomerase, suggesting potent activity compared to staurosporine (IC50 = 6.41 µM) . Additionally, flow cytometric analysis revealed that the compound could induce apoptosis in cancer cells, particularly in the MGC-803 cell line.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways and modulate cellular signaling mechanisms related to apoptosis and cell cycle regulation.
Case Studies
- Telomerase Inhibition : A series of studies focused on the synthesis and evaluation of chromen derivatives as telomerase inhibitors showed significant results. Compound A33 was noted for its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in a concentration-dependent manner .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Candida albicans, where the compound demonstrated comparable potency to established antifungal agents like Clotrimazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
